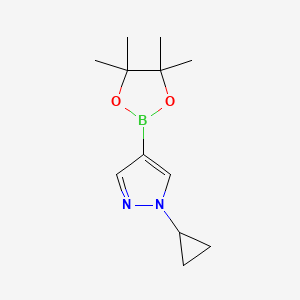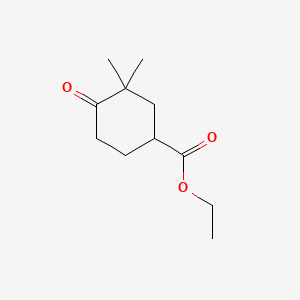
(S)-Nornicotine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Nornicotine-d4 is a deuterated analog of (S)-nornicotine, a naturally occurring alkaloid found in tobacco plants The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in the field of pharmacokinetics and metabolic research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Nornicotine-d4 typically involves the deuteration of (S)-nornicotine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and isotopic enrichment of the final product are critical parameters, and rigorous quality control measures are implemented to ensure consistency and reliability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Nornicotine-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, (S)-nornicotine.
Substitution: It can participate in substitution reactions where the deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction will regenerate (S)-nornicotine.
Applications De Recherche Scientifique
(S)-Nornicotine-d4 has several scientific research applications:
Pharmacokinetics: Used to study the metabolic pathways and pharmacokinetics of nicotine and its derivatives.
Biological Studies: Helps in understanding the biological effects of nicotine by tracking its metabolic fate in biological systems.
Analytical Chemistry: Serves as an internal standard in mass spectrometry for the quantification of nicotine and its metabolites.
Medical Research: Investigated for its potential role in developing smoking cessation therapies by understanding nicotine addiction mechanisms.
Mécanisme D'action
The mechanism of action of (S)-Nornicotine-d4 is similar to that of (S)-nornicotine. It interacts with nicotinic acetylcholine receptors (nAChRs) in the brain, leading to the release of neurotransmitters such as dopamine. This interaction is crucial in understanding the addictive properties of nicotine. The deuterium atoms do not significantly alter the biological activity but provide a means to trace and study the compound’s metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Nornicotine: The non-deuterated form of (S)-Nornicotine-d4.
Nicotine: The primary alkaloid in tobacco, structurally similar but with different pharmacokinetic properties.
Anabasine: Another tobacco alkaloid with similar biological activity.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides a distinct advantage in pharmacokinetic research, enabling detailed analysis of metabolic pathways and the effects of nicotine and its derivatives.
Propriétés
Numéro CAS |
92761-98-3 |
|---|---|
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
152.233 |
Nom IUPAC |
2,3,4,6-tetradeuterio-5-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D |
Clé InChI |
MYKUKUCHPMASKF-FUQHWSCXSA-N |
SMILES |
C1CC(NC1)C2=CN=CC=C2 |
Synonymes |
(S)-5-(2-pyrrolidinyl)pyridine-2,3,4,6-d4; 3-(2S)-2-Pyrrolidinylpyridine-d4; 1’-Demethylnicotine-d4; (-)-(S)-Nornicotine-d4; (-)-Nornicotine-d4; (S)-(-)-Nornicotine-d4; (S)-2-(3-Pyridyl)pyrrolidine-d4; Nornicotin-d4; Nornicotine-d4; l-Nornicotine-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


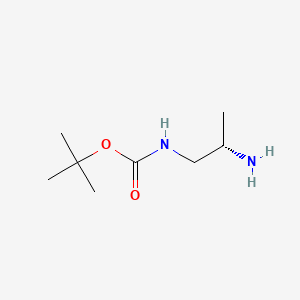
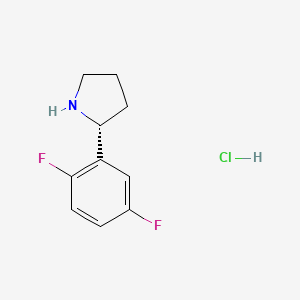
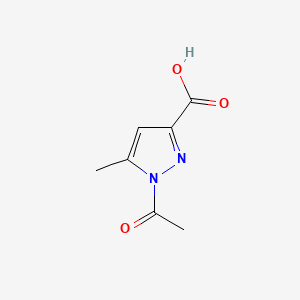
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide](/img/structure/B569192.png)
![2-(Benzo[B]thiophen-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B569197.png)
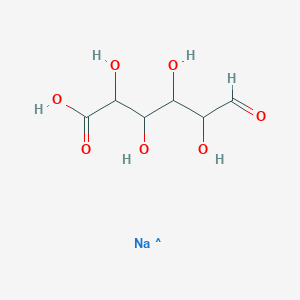
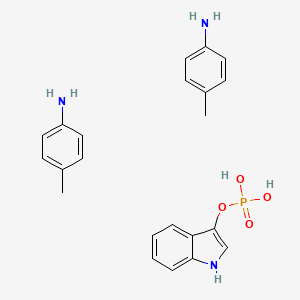
![9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene](/img/structure/B569203.png)
